The Genesis of a First-in-Class SMYD3 Inhibitor: A Technical Guide to the Discovery and Development of EPZ031686
The Genesis of a First-in-Class SMYD3 Inhibitor: A Technical Guide to the Discovery and Development of EPZ031686
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the proliferation of various cancer cells. This technical guide provides an in-depth overview of the discovery and development of EPZ031686, from its initial identification through preclinical characterization. We detail the biochemical and cellular potency, selectivity profile, and pharmacokinetic properties of this compound. Furthermore, this document outlines the key experimental protocols utilized in its evaluation and visualizes the critical signaling pathway it modulates.
Introduction
The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions in oncology. Histone methyltransferases, in particular, have garnered significant attention as drug targets due to their critical role in regulating gene expression and cellular processes often dysregulated in cancer. SMYD3 is a lysine methyltransferase that has been shown to be overexpressed in a variety of cancers, including breast, liver, and pancreatic cancer, and its expression is often correlated with a poor clinical prognosis.[1][2] SMYD3 has been implicated in the methylation of both histone and non-histone substrates, with a key role in the mitogen-activated protein kinase (MAPK) signaling pathway through the methylation of MAP3K2 (MEKK2).[1][3] This activity promotes cancer cell proliferation, making SMYD3 an attractive target for therapeutic intervention.[4]
The discovery of EPZ031686, a first-in-class SMYD3 inhibitor, represents a significant advancement in the ability to probe the biology of SMYD3 and explore its potential as a therapeutic target.[2] This document serves as a comprehensive technical resource on the discovery and preclinical development of EPZ031686.
Discovery and Optimization
EPZ031686 was identified through a screening campaign of a proprietary histone methyltransferase-biased library developed by Epizyme.[2] The initial hit, an oxindole-containing compound, was optimized through structure-activity relationship (SAR) studies to improve biochemical potency, cellular activity, and pharmacokinetic properties. This optimization effort led to the identification of EPZ031686, a sulfonamide-containing oxindole analog with double-digit nanomolar cellular activity.[1][4] A key improvement in the development of EPZ031686 was the enhancement of its cell-to-biochemical potency shift, which was achieved by blocking a hydrogen bond donor and increasing lipophilicity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ031686, providing a clear comparison of its biochemical potency, cellular activity, selectivity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of EPZ031686
| Parameter | Value | Description | Reference(s) |
| Biochemical IC50 | 3 nM | 50% inhibitory concentration against purified SMYD3 enzyme. | [5][6] |
| Cellular IC50 (In-Cell Western) | 36 nM | 50% inhibitory concentration for trimethyl-MEKK2 in HEK293T cells. | [5][7] |
| Mechanism of Action (MOA) | Noncompetitive | Noncompetitive with respect to both S-adenosylmethionine (SAM) and MEKK2. | [1][8] |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibitor constant versus S-adenosylmethionine. | [1][9] |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibitor constant versus MAP3K2 (MEKK2). | [1][9] |
Table 2: Selectivity Profile of EPZ031686
| Target | Inhibition at 10 µM | Reference(s) |
| SMYD2 | >50 µM (IC50) | [1] |
| 16 other Histone Methyltransferases | <30% | [1] |
Table 3: In Vitro ADME and Pharmacokinetic Parameters of EPZ031686 in Mice
| Parameter | Value | Route of Administration | Reference(s) |
| Clearance (CL) | 27 ± 3.9 mL/min/kg | 1 mg/kg i.v. | [8] |
| Volume of Distribution (Vss) | 2.3 ± 0.29 L/kg | 1 mg/kg i.v. | [8] |
| Terminal Half-life (t1/2) | 1.7 ± 0.13 h | 1 mg/kg i.v. | [8] |
| Oral Bioavailability (F) | 48 ± 5.4% | 5 mg/kg p.o. | [8] |
| Oral Bioavailability (F) | 69 ± 8.2% | 50 mg/kg p.o. | [8] |
| Mouse Liver Microsomal Stability | 24 mL/min/kg (scaled clearance) | N/A | [8] |
| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 x 10-6 cm/s | N/A | [8] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by EPZ031686 and the workflow of a critical experimental assay.
Caption: SMYD3-MEKK2-MAPK Signaling Pathway and EPZ031686 Inhibition.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 8. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
